3,4-Dihydroxy-2-pentanone

Description

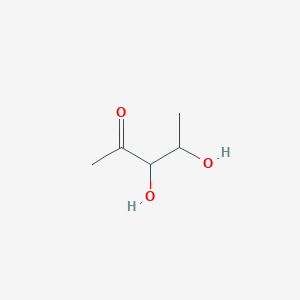

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxypentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,5-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYGQZADJGVPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dihydroxy-2-pentanone: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-2-pentanone is a polyhydroxylated ketone with the molecular formula C5H10O3.[1][2] Its structure, featuring both a ketone and two hydroxyl groups, places it within the realm of carbohydrate chemistry, sharing characteristics with ketose monosaccharides. This configuration imparts polarity and hydrogen-bonding capabilities, influencing its solubility and interactions in various chemical and biological systems.[1] While experimental data on this specific molecule is limited, its structural motifs are present in biologically significant compounds, making it a molecule of interest for researchers in organic synthesis, biochemistry, and drug development. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside information on related compounds that offer insights into its potential reactivity and biological roles.

Chemical and Physical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10O3 | PubChem[2] |

| Molecular Weight | 118.13 g/mol | PubChem[2] |

| XLogP3 | -0.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 118.062994 g/mol | PubChem[2] |

| Monoisotopic Mass | 118.062994 g/mol | PubChem[2] |

| Topological Polar Surface Area | 57.5 Ų | PubChem[2] |

| Heavy Atom Count | 8 | PubChem[2] |

| Complexity | 89.7 | PubChem[2] |

| CAS Number | 101420-60-4 | Benchchem[1] |

For comparative purposes, the experimental properties of the related compound 3-Hydroxy-2-pentanone are provided below.

Table 2: Experimental Physical Properties of 3-Hydroxy-2-pentanone

| Property | Value | Source |

| Molecular Formula | C5H10O2 | PubChem |

| Molecular Weight | 102.13 g/mol | PubChem |

| Boiling Point | 147.5 °C at 760 mmHg | Guidechem |

| Density | 0.962 g/cm³ | Guidechem |

| Refractive Index | 1.418 | Guidechem |

Synthesis and Reactivity

Synthesis of Dihydroxy Ketones (Representative Protocols)

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of α-hydroxy and α,β-dihydroxy ketones can be considered as representative approaches.

One modern approach involves the direct deoxygenation of α,β-dihydroxy ketones using a silyl (B83357) lithium reagent. This metal-catalyst-free method simplifies the synthesis by eliminating the need for the pre-functionalization of hydroxyl groups.[3] Another strategy involves the oxidation of 1,2-diols to yield α-hydroxy ketones or α-diketones, with the product being dependent on the amount of oxidant used.[4]

Experimental Protocol: Representative Synthesis of an α-Hydroxy Ketone via Oxidation of a Diol (Adapted from general principles)

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Materials:

-

Appropriate diol precursor (e.g., pentane-2,3,4-triol)

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Stirring apparatus

-

Reaction vessel

-

Chromatography supplies for purification

Procedure:

-

Dissolve the diol precursor in the anhydrous solvent within the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the oxidizing agent to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate (B1220275) for PCC).

-

Filter the reaction mixture to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the desired this compound.

-

Characterize the purified product using spectroscopic methods (NMR, IR, MS).

Reactivity

The dihydroxy ketone motif suggests that this compound can serve as a versatile substrate for various organic reactions. It can be a model compound for studying fundamental organic reaction mechanisms and enzymatic processes.[1] The hydroxyl groups can undergo esterification, etherification, and oxidation, while the ketone functionality is susceptible to nucleophilic attack, reduction, and condensation reactions.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not publicly available. However, the expected spectral characteristics can be inferred from the analysis of similar polyhydroxylated ketones and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of carbohydrates and related polyhydroxy compounds.[5] For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure and determining the stereochemistry of its chiral centers.

-

¹H NMR: Protons on carbons adjacent to the carbonyl group are expected to appear in the range of 2.0-2.5 ppm.[6] Protons on carbons bearing hydroxyl groups would likely resonate further downfield. The coupling patterns between adjacent protons would provide information on the connectivity of the carbon backbone.

-

¹³C NMR: The carbonyl carbon is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically above 190 ppm.[7] Carbons attached to hydroxyl groups would also show distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl group (C=O) stretch, typically around 1715 cm⁻¹ for a saturated aliphatic ketone.[8][9] A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) groups.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the molecular weight and fragmentation pattern of a molecule. For a small, sugar-like molecule such as this compound, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable.[10] The fragmentation pattern can provide valuable structural information, including the loss of water molecules from the hydroxyl groups and cleavage adjacent to the carbonyl group. Ion mobility-mass spectrometry (IM-MS) could be particularly useful for separating and identifying potential isomers.[11]

Biological Significance of Related Compounds

While the biological activity of this compound itself is not well-documented, structurally related compounds have demonstrated significant roles in biological processes, offering promising avenues for research and development.

Plant Immune Elicitation by 3,4-Dihydroxy-3-methyl-2-pentanone

A methylated analog, 3,4-dihydroxy-3-methyl-2-pentanone, produced by the plant growth-promoting rhizobacterium Bacillus subtilis, has been identified as a potent natural elicitor of plant immune responses.[1][12] This compound can induce systemic resistance in plants against pathogens.[1]

The induction of this resistance is mediated through the activation of both the jasmonic acid/ethylene (JA/ET) and salicylic (B10762653) acid (SA) signaling pathways.[1] The stereochemistry of 3,4-dihydroxy-3-methyl-2-pentanone is critical for its biological activity, with different stereoisomers exhibiting varying levels of elicitor potency.[1][12]

Experimental Protocol: General Plant Elicitor Assay

Disclaimer: This is a generalized protocol for assessing elicitor activity and would need to be adapted for specific plant-pathogen systems.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana)

-

Elicitor compound (e.g., 3,4-dihydroxy-3-methyl-2-pentanone) dissolved in a suitable solvent

-

Pathogen suspension (e.g., Pseudomonas syringae)

-

Growth chambers or greenhouse facilities

-

Sterile water or appropriate buffer

-

Equipment for disease scoring (e.g., imaging system, leaf scoring scale)

Procedure:

-

Grow the plant seedlings under controlled environmental conditions.

-

Treat the plants with the elicitor solution by either soil drench, foliar spray, or root dipping. A control group should be treated with the solvent alone.

-

After a specific induction period (e.g., 24-48 hours), challenge the plants with the pathogen suspension.

-

Incubate the challenged plants under conditions favorable for disease development.

-

Assess disease severity at regular intervals by measuring parameters such as lesion size, bacterial growth within the leaves, or visual disease symptoms.

-

Compare the disease severity between the elicitor-treated plants and the control plants to determine the level of induced resistance.

Role in Riboflavin (B1680620) (Vitamin B2) Biosynthesis

A structurally related compound, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), is a key intermediate in the biosynthesis of riboflavin (Vitamin B2). This metabolic pathway is essential in many pathogens but absent in humans, making the enzymes involved attractive targets for the development of novel antimicrobial agents.[1] The enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS) catalyzes the formation of DHBP from D-ribulose 5-phosphate.

Conclusion

This compound is a small, polyhydroxylated ketone with potential as a chiral building block in organic synthesis. While specific experimental data on its properties and synthesis are scarce, the study of related compounds provides valuable insights into its likely chemical behavior and potential biological significance. The well-documented role of its methylated analog as a plant immune elicitor and the involvement of a similar dihydroxybutanone derivative in the essential riboflavin biosynthesis pathway highlight the importance of this chemical scaffold. Further research into the synthesis, characterization, and biological evaluation of this compound and its stereoisomers is warranted and could lead to the development of new applications in agriculture and medicine.

References

- 1. This compound|C5H10O3|Research Chemical [benchchem.com]

- 2. This compound | C5H10O3 | CID 14281426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Direct Deoxygenation of α-Hydroxy and α,β-Dihydroxy Ketones Using a Silyl Lithium Reagent [organic-chemistry.org]

- 4. α-Diketone synthesis by oxidation [organic-chemistry.org]

- 5. cigs.unimo.it [cigs.unimo.it]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Identification of Small Sugar Isomers | News | Astrobiology [astrobiology.nasa.gov]

- 12. researchgate.net [researchgate.net]

3,4-Dihydroxy-2-pentanone molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-2-pentanone (also known as 1,5-dideoxy-D-xylulose) is a polyhydroxylated ketone with the molecular formula C₅H₁₀O₃.[1] As a chiral molecule, it exists in various stereoisomeric forms, which are critical for its potential applications.[2] This compound and its derivatives are of significant interest in various fields, from serving as chiral building blocks in pharmaceutical synthesis to playing roles in biochemical pathways and plant immunology.[2] This guide provides a comprehensive overview of its molecular structure, properties, and relevant experimental contexts.

Molecular Structure and Properties

This compound is a five-carbon chain with a ketone group at the second carbon and hydroxyl groups at the third and fourth carbons. The presence of two stereocenters (at C3 and C4) gives rise to four possible stereoisomers.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its closely related, biologically active methylated derivative.

| Property | This compound | 3,4-Dihydroxy-3-methyl-2-pentanone |

| Molecular Formula | C₅H₁₀O₃[1][3] | C₆H₁₂O₃[4] |

| Molecular Weight | 118.13 g/mol [3][5] | 132.16 g/mol [4] |

| IUPAC Name | 3,4-dihydroxypentan-2-one[1][3] | (3R,4S)-3,4-dihydroxy-3-methylpentan-2-one[4] |

| Synonyms | 1,5-Dideoxy-D-xylulose | - |

| CAS Number | 101420-60-4[1] | - |

| Hydrogen Bond Donors | 2 | 2[4] |

| Hydrogen Bond Acceptors | 3 | 3[4] |

| Rotatable Bonds | 2 | 2[4] |

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic data for this compound is limited. However, standard analytical techniques can be used for its characterization. Below are the expected spectroscopic features and data for related compounds.

| Technique | Feature | Expected Observations for this compound | Data for Related Compounds |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to methyl protons (C1 and C5), methine protons (C3 and C4), and hydroxyl protons. | A methylated derivative shows ¹³C NMR signals at 25.81 (C-1), 22.02 (C-6), and 17.05 (C-5).[6] |

| ¹³C NMR | Chemical Shifts (δ) | A signal for the carbonyl carbon (C2), signals for the hydroxyl-bearing carbons (C3 and C4), and signals for the methyl carbons (C1 and C5). | |

| IR Spectroscopy | Absorption Bands (cm⁻¹) | A strong, sharp peak for the C=O stretch (around 1715 cm⁻¹) and a broad band for the O-H stretch (around 3400 cm⁻¹). | |

| Mass Spectrometry | m/z | The molecular ion peak [M]⁺ at approximately 118.06, with fragmentation patterns corresponding to the loss of water, methyl, and acetyl groups. | |

| Chiral GLC | Retention Time | Separation of enantiomers and diastereomers. | Used for establishing the optical purity of (3R,4R)-3,4-dihydroxypentan-2-one. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, procedures for related compounds and specific stereoisomers can be adapted.

Protocol: Kinetic Resolution of (±)-3,4-dihydroxypentan-2-one

This protocol is based on the kinetic resolution of 1,2-diols and would be applicable for separating the stereoisomers of this compound.

1. Objective: To separate the enantiomers of a specific diastereomer of this compound through catalytic asymmetric silylation.

2. Materials:

-

Racemic 3,4-dihydroxypentan-2-one

-

Asymmetric catalyst (e.g., a chiral peptide-based silylating agent)

-

Silylating agent (e.g., a chlorosilane)

-

Anhydrous, non-polar solvent (e.g., dichloromethane)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

3. Procedure:

-

Dissolve the racemic this compound and the chiral catalyst in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool to the desired temperature (e.g., -50°C).

-

Slowly add the silylating agent to the reaction mixture.

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography or chiral gas-liquid chromatography).

-

Once the desired conversion is reached (typically around 50%), quench the reaction by adding the quenching solution.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of the silylated product and the unreacted diol using silica (B1680970) gel chromatography.

4. Analysis:

-

The enantiomeric excess of the unreacted diol and the silylated product can be determined by chiral Gas-Liquid Chromatography (GLC).

Biological and Chemical Significance

While research on this compound itself is limited, its structure is relevant to several areas of study.

Use as a Model Substrate for RuBisCO

This compound has been used as a model substrate in computational studies to investigate the molecular reaction mechanism of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the key enzyme in carbon fixation. These studies model the enolization, carboxylation, and oxygenation steps at the enzyme's active site.

Caption: Modeled reaction pathway of RuBisCO using this compound.

Relevance to Plant Immunity

A closely related compound, 3,4-dihydroxy-3-methyl-2-pentanone , is a natural elicitor produced by the plant growth-promoting rhizobacterium Bacillus subtilis. This molecule has been shown to induce systemic resistance in plants against pathogens by activating both the jasmonic acid/ethylene (JA/ET) and salicylic (B10762653) acid (SA) signaling pathways.[2] The stereochemistry of this derivative significantly impacts its biological activity, with the threo-isomers being more potent than the erythro-isomers.[2]

References

- 1. This compound | C5H10O3 | CID 14281426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|C5H10O3|Research Chemical [benchchem.com]

- 3. Sequential kinetic resolution of C2-symmetric compounds as a key step in two-directional synthesis: structural requirements for efficient resolution of difuryl diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. (3R,4S)-3,4-dihydroxy-3-methylpentan-2-one | C6H12O3 | CID 12231433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3S,4R)-3,4-dihydroxypentan-2-one | C5H10O3 | CID 6713573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 3,4-Dihydroxy-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxy-2-pentanone is a polyhydroxylated ketone with significant implications in various fields of chemical and biological research. Its structure, featuring two chiral centers at the C3 and C4 positions, gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The specific stereochemistry of these isomers profoundly influences their biological activity and chemical reactivity, making their individual study and synthesis crucial for applications in drug development, plant science, and as chiral building blocks in asymmetric synthesis.[1] This guide provides a comprehensive overview of the stereoisomers of this compound, including their structural relationships, physicochemical properties, and detailed experimental protocols for their synthesis and separation.

Introduction to the Stereoisomers of this compound

This compound, with the molecular formula C₅H₁₀O₃, possesses two stereocenters, leading to the existence of two pairs of enantiomers and two pairs of diastereomers.[1] The relationship between these stereoisomers is fundamental to understanding their distinct properties.

-

Enantiomers: (3R,4R) and (3S,4S) are a pair of non-superimposable mirror images. Similarly, (3R,4S) and (3S,4R) form another enantiomeric pair. Enantiomers exhibit identical physical properties in an achiral environment but rotate plane-polarized light in equal and opposite directions.

-

Diastereomers: The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric. For example, (3R,4R) is a diastereomer of (3R,4S) and (3S,4R). Diastereomers have different physical and chemical properties, which allows for their separation by techniques such as chromatography.

The erythro and threo nomenclature can also be used to describe the relative stereochemistry of the two hydroxyl groups. The (3R,4R) and (3S,4S) isomers are referred to as the erythro pair, while the (3R,4S) and (3S,4R) isomers are the threo pair. This distinction is important as the spatial arrangement of the hydroxyl groups can significantly impact biological interactions. For instance, in the related compound 3,4-dihydroxy-3-methyl-2-pentanone, the threo isomers have been shown to be more effective at inducing disease resistance in plants than the erythro isomers.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | PubChem[2] |

| Molecular Weight | 118.13 g/mol | PubChem[2] |

| XLogP3-AA (Computed) | -0.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 118.062994177 g/mol | PubChem[2] |

| Monoisotopic Mass | 118.062994177 g/mol | PubChem[2] |

| Topological Polar Surface Area | 57.5 Ų | PubChem[2] |

| Heavy Atom Count | 8 | PubChem[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of the individual stereoisomers of this compound are not explicitly published. However, based on established methodologies for the synthesis of vicinal diols and the separation of stereoisomers, the following representative protocols can be adapted.

Stereoselective Synthesis: Sharpless Asymmetric Dihydroxylation

A plausible synthetic route to enantiomerically enriched this compound involves the Sharpless asymmetric dihydroxylation of a suitable α,β-unsaturated ketone precursor, such as (E)-pent-3-en-2-one. This reaction is renowned for its high enantioselectivity in creating vicinal diols.[3][4][5]

Objective: To synthesize enantiomerically enriched (3R,4R)- or (3S,4S)-3,4-dihydroxy-2-pentanone.

Materials:

-

(E)-pent-3-en-2-one

-

AD-mix-β (for the (3R,4R)-diol) or AD-mix-α (for the (3S,4S)-diol)[5]

-

Water

-

Methanesulfonamide (B31651) (CH₃SO₂NH₂)

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C in an ice bath.

-

AD-mix-β (or AD-mix-α) and methanesulfonamide are added to the cooled solvent mixture with vigorous stirring.

-

(E)-pent-3-en-2-one is added to the stirred mixture at 0 °C.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for one hour at room temperature.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired diol.

Characterization: The enantiomeric excess of the product should be determined by chiral HPLC or by NMR analysis after derivatization with a chiral derivatizing agent like Mosher's acid.[6] The absolute configuration can be predicted based on the Sharpless mnemonic and confirmed by comparing the sign of the optical rotation with literature values for similar compounds.

Separation of Stereoisomers: Chiral High-Performance Liquid Chromatography (HPLC)

For a mixture of stereoisomers, separation can be achieved using chiral HPLC. Polysaccharide-based chiral stationary phases are often effective for the resolution of enantiomers and diastereomers of small polar molecules.[7][8]

Objective: To separate the four stereoisomers of this compound.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

-

A racemic or diastereomeric mixture of this compound.

General HPLC Method:

-

Column Selection: A polysaccharide-based chiral column is a good starting point. The choice between different columns may require some screening.

-

Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol) is typically used for normal-phase chiral HPLC. The ratio of the solvents is a critical parameter for achieving separation and should be optimized. A typical starting point could be 90:10 (v/v) hexane:isopropanol.

-

Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.

-

Detection: UV detection at a wavelength where the ketone chromophore absorbs (e.g., 210 nm or 280 nm).

-

Injection: A small volume (e.g., 10 µL) of a dilute solution of the stereoisomer mixture in the mobile phase is injected.

-

Optimization: The separation is optimized by systematically varying the mobile phase composition and, if necessary, the column temperature.

Data Analysis: The retention times of the different peaks will correspond to the different stereoisomers. Diastereomers will have different retention times. Enantiomers will be resolved into two separate peaks on a chiral column.

Visualizations

Stereoisomer Relationships

The following diagram illustrates the relationships between the four stereoisomers of this compound.

Caption: Relationships between the stereoisomers of this compound.

Experimental Workflow for Synthesis and Separation

This diagram outlines a typical workflow for the synthesis and subsequent separation of the stereoisomers.

Caption: Workflow for stereoselective synthesis and separation.

Conclusion

The stereoisomers of this compound represent a fascinating area of study with significant potential in various scientific disciplines. While specific experimental data for each isomer remains to be fully elucidated in publicly available literature, established synthetic and analytical methodologies provide a clear path forward for their preparation and characterization. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore the unique properties and applications of these chiral molecules. Further research into the specific biological activities of each stereoisomer is warranted and could lead to the development of novel therapeutic agents or agricultural products.

References

- 1. This compound|C5H10O3|Research Chemical [benchchem.com]

- 2. This compound | C5H10O3 | CID 14281426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Activity of 3,4-Dihydroxy-2-pentanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activities of 3,4-Dihydroxy-2-pentanone and its derivatives. These alpha-hydroxy ketones are of growing interest in the scientific community due to their potential therapeutic applications, ranging from plant immunology to antimicrobial and anti-inflammatory research. This document collates available data on their biological effects, presents quantitative activity in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction

This compound is a polyhydroxylated ketone that shares structural similarities with carbohydrates, which influences its chemical properties such as polarity and hydrogen-bonding capacity.[1] The presence of hydroxyl and ketone functional groups makes it a versatile chiral building block for the synthesis of more complex molecules.[1] While research on the parent compound is emerging, several of its derivatives have demonstrated significant biological activities in diverse systems. This guide will explore these activities, with a focus on providing actionable data and methodologies for the scientific community.

Biological Activities and Quantitative Data

The biological activities of this compound derivatives are varied, with current research highlighting their roles in plant defense, as potential antimicrobial targets, and as anti-inflammatory and cytotoxic agents.

Plant Immune Response

A notable derivative, 3,4-dihydroxy-3-methyl-2-pentanone, produced by the rhizobacterium Bacillus subtilis, has been identified as a potent elicitor of induced systemic resistance (ISR) in plants.[1] This compound has been shown to activate both the jasmonic acid/ethylene (JA/ET) and salicylic (B10762653) acid (SA) signaling pathways, providing broad-spectrum protection against pathogens.[1] The stereochemistry of this derivative significantly influences its biological activity.[1]

Antimicrobial Potential

A structurally related compound, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP), is a key intermediate in the biosynthesis of riboflavin (B1680620) (vitamin B2).[1] This metabolic pathway is essential in many pathogens but absent in humans, making the enzymes involved, such as 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS), attractive targets for the development of novel antimicrobial agents.[1]

Anti-inflammatory and Cytotoxic Activities

While direct experimental data on the anti-inflammatory and cytotoxic effects of this compound is limited, studies on structurally similar alpha-hydroxy ketones, such as 1-(1-Hydroxy-cyclopentyl)-ethanone derivatives, provide valuable predictive insights. The following tables summarize the predicted activities based on structure-activity relationships of these related compounds.

Table 1: Predicted Anti-Inflammatory Activity of 1-(1-Hydroxy-cyclopentyl)-ethanone Derivatives (COX-2 Inhibition)

| Compound ID | Derivative Structure (Modification on Cyclopentyl Ring) | Predicted IC50 (µM) for COX-2 Inhibition | Predicted Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| CP-001 | Parent Compound (Unsubstituted) | 50 | 10 |

| CP-002 | 3-phenyl | 15 | 30 |

| CP-003 | 3-(4-methoxyphenyl) | 10 | 45 |

| CP-004 | 3-(4-chlorophenyl) | 25 | 20 |

| CP-005 | 3,3-dimethyl | 40 | 15 |

| Note: Lower IC50 indicates higher potency. A higher selectivity index suggests greater selectivity for COX-2 over COX-1, which is often desirable for minimizing gastrointestinal side effects. Data is predictive and based on structurally similar compounds.[2] |

Table 2: Predicted Cytotoxic Activity of 1-(1-Hydroxy-cyclopentyl)-ethanone Derivatives (MCF-7 Breast Cancer Cell Line)

| Compound ID | Derivative Structure (Modification on Cyclopentyl Ring) | Predicted IC50 (µM) |

| CP-001 | Parent Compound (Unsubstituted) | >100 |

| CP-002 | 3-phenyl | 20 |

| CP-003 | 3-(4-methoxyphenyl) | 15 |

| CP-004 | 3-(4-chlorophenyl) | 35 |

| CP-005 | 3,3-dimethyl | 75 |

| Note: Lower IC50 indicates higher cytotoxic potency. Data is predictive and based on structurally similar compounds.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key assays relevant to the biological activities of this compound derivatives.

Synthesis of a Related Derivative: 4,5-Dihydroxy-2,3-pentanedione (DPD)

A versatile synthesis for racemic 4,5-Dihydroxy-2,3-pentanedione (DPD), a related compound, has been reported and is summarized below.

Workflow for the Synthesis of DPD:

Caption: Synthetic workflow for 4,5-Dihydroxy-2,3-pentanedione.

Procedure:

-

Oxidation: To a stirred solution of the protected diol (e.g., 1-{1,4-Dioxaspiro[4.5]decan-2-yl}propane-1,2-diol) in a 1:1:1 mixture of CHCl3/ACN/H2O, add NaIO4 (4.4 eq) and RuO2·H2O (2.5% mol). The mixture is stirred vigorously at room temperature overnight. The solvent is evaporated, and the crude product is redissolved in CHCl3, filtered through a silica (B1680970) pad, washed with water, dried, and concentrated to yield the dione (B5365651) intermediate.[3]

-

Deprotection: To a stirred solution of the dione intermediate in D2O, add Dowex 50WX8 resin. The mixture is stirred at room temperature overnight, filtered to remove the resin, and extracted with CDCl3 to remove the protecting group byproduct, yielding 4,5-Dihydroxy-2,3-pentanedione.[3]

COX-2 Inhibition Assay

This protocol is used to determine the inhibitory activity of compounds against the COX-2 enzyme.

Experimental Workflow for COX-2 Inhibition Assay:

Caption: Workflow for determining COX-2 inhibitory activity.

Procedure:

-

The COX-2 enzyme is incubated with various concentrations of the test compound for a specified time (e.g., 15 minutes) at 37°C.[2]

-

The enzymatic reaction is initiated by the addition of arachidonic acid.[2]

-

The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.[2]

-

The reaction is stopped, and the amount of prostaglandin produced is measured using a suitable detection method (e.g., ELISA).[2]

-

The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.[2]

Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of compounds on a cancer cell line.

Experimental Workflow for MTT Cytotoxicity Assay:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Procedure:

-

Cancer cells (e.g., MCF-7) are seeded in 96-well plates.

-

The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.[2]

-

MTT solution is added to each well, and the plates are incubated for 3-4 hours, allowing viable cells to convert MTT to formazan.[2]

-

The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[2]

-

The absorbance is measured at 570 nm, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.[2]

Signaling Pathways

Understanding the molecular mechanisms through which this compound derivatives exert their biological effects is crucial for targeted drug development.

Plant Immunity Signaling

As mentioned, 3,4-dihydroxy-3-methyl-2-pentanone activates key defense signaling pathways in plants.

Signaling Pathway for Induced Systemic Resistance in Plants:

Caption: Plant defense pathways activated by a pentanone derivative.

Mammalian Signaling

While specific pathways for this compound are not yet fully elucidated, alpha-hydroxy ketones, in general, are known to interact with various cellular signaling cascades. Ketone bodies, which share structural motifs, have been shown to modulate pathways such as mTOR and act as inhibitors of histone deacetylases (HDACs). Alpha-ketoglutarate, another related metabolite, is also known to have crosstalk with the mTOR signaling pathway.[4] Further research is needed to determine if this compound derivatives engage similar targets in mammalian cells.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of small molecules with diverse biological activities. The available data, primarily from plant and bacterial systems, along with predictive modeling for mammalian systems, suggests significant potential for therapeutic applications. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. In particular, quantitative experimental data on their anti-inflammatory, antioxidant, and cytotoxic effects in mammalian cell lines are critically needed. Elucidating the specific mammalian signaling pathways modulated by these compounds will be paramount for their development as targeted therapeutic agents. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. This compound|C5H10O3|Research Chemical [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Dihydroxy-Ketone Scaffolds in Biochemical Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the biochemical pathways of 3,4-Dihydroxy-2-pentanone is limited. This guide provides an in-depth analysis of structurally analogous compounds with well-documented and significant roles in critical biological processes. The principles, pathways, and methodologies discussed offer a strong framework for understanding the potential functions and for the study of this compound and similar molecules.

Introduction

The dihydroxy-ketone moiety is a fundamental structural motif found in a variety of biologically active molecules that act as key intermediates and signaling molecules in diverse biochemical pathways. While this compound itself is not extensively characterized in the scientific literature, its structural analogs play crucial roles in bacterial biosynthesis, plant immunity, and microbial communication. Understanding the biochemistry of these related compounds provides a valuable blueprint for predicting the potential roles of similar structures and for designing novel therapeutic agents and agricultural solutions.

This technical guide delves into the core biochemical functions of three significant analogs:

-

3,4-Dihydroxy-2-butanone-4-phosphate (DHBP): A critical intermediate in the biosynthesis of riboflavin (B1680620) (Vitamin B2), a pathway essential for many pathogens.

-

3,4-Dihydroxy-3-methyl-2-pentanone: A bacterial metabolite that acts as a potent elicitor of the plant immune system.

For each of these molecules, we will explore the relevant biochemical pathways, present quantitative data, and provide detailed experimental protocols for their study.

3,4-Dihydroxy-2-butanone-4-phosphate (DHBP): An Essential Precursor in Riboflavin Biosynthesis

3,4-Dihydroxy-2-butanone-4-phosphate (DHBP) is a key intermediate in the biosynthetic pathway of riboflavin (Vitamin B2).[1] This pathway is present in many pathogenic bacteria and fungi but is absent in humans, making the enzymes involved attractive targets for the development of novel antimicrobial drugs.[1]

The Riboflavin Biosynthesis Pathway

DHBP is formed from D-ribulose 5-phosphate in a reaction catalyzed by the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS).[1] The DHBP then serves as a substrate for lumazine (B192210) synthase, which catalyzes its condensation with 5-amino-6-(ribitylamino)-2,4(1H,3H)-pyrimidinedione to form 6,7-dimethyl-8-ribityllumazine, the penultimate precursor to riboflavin.

References

The Versatile Chiral Building Block: A Technical Guide to 3,4-Dihydroxy-2-pentanone in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-2-pentanone is a polyhydroxylated ketone that has garnered significant interest as a versatile chiral building block in the enantioselective synthesis of complex molecules.[1] Its structure, which features a ketone and two adjacent hydroxyl groups, provides multiple functionalities for synthetic transformations. The presence of two stereocenters at the C3 and C4 positions means that it can exist as four possible stereoisomers, with the (3S,4R) and (3R,4R) forms being particularly valuable for achieving specific stereochemical outcomes in pharmaceutical and materials science applications.[1] This technical guide provides an in-depth overview of the synthesis of this compound, its applications as a chiral synthon, and its biological relevance, with a focus on detailed experimental protocols and quantitative data.

Enantioselective Synthesis of this compound

The most reliable and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins is the Sharpless Asymmetric Dihydroxylation (SAD).[2][3] This method employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver two hydroxyl groups across a double bond with high stereoselectivity. The commercially available "AD-mix" reagents, which contain the osmium catalyst, a stoichiometric oxidant (potassium ferricyanide), potassium carbonate, and either a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) based ligand, make this procedure highly accessible.[2][4][5]

The enantioselective synthesis of (3S,4R)- and (3R,4S)-3,4-dihydroxy-2-pentanone can be readily achieved from the prochiral α,β-unsaturated ketone, (E)-3-penten-2-one, using AD-mix-α and AD-mix-β, respectively.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of (E)-3-Penten-2-one

This protocol is adapted from general procedures for the Sharpless Asymmetric Dihydroxylation.[3][4]

Synthesis of (3S,4R)-3,4-Dihydroxy-2-pentanone using AD-mix-β:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, add a solution of tert-butanol (B103910) (50 mL) and water (50 mL). To this, add AD-mix-β (14 g). Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, orange solution. Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Substrate: Add (E)-3-penten-2-one (10 mmol, 0.84 g) to the cooled reaction mixture.

-

Reaction: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.[4]

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (B76179) (15 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Workup: Combine the organic layers and wash with 2 M aqueous potassium hydroxide (B78521) (if methanesulfonamide (B31651) was used as an additive, though not typically required for this substrate), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure (3S,4R)-3,4-dihydroxy-2-pentanone.

Note: For the synthesis of the (3R,4S)-enantiomer, AD-mix-α is used in place of AD-mix-β.

| Parameter | Expected Value |

| Yield | 85-95% |

| Enantiomeric Excess (ee) | >95% |

| Diastereomeric Ratio (dr) | N/A (single diastereomer formed) |

| Table 1: Expected quantitative data for the Sharpless Asymmetric Dihydroxylation of (E)-3-penten-2-one. Data is estimated based on similar transformations. |

Applications of this compound in Synthesis

The chiral nature and multiple functional groups of this compound make it a valuable precursor in the synthesis of a variety of complex molecules, including carbohydrates and other natural products.[6] A common strategy involves the protection of the diol functionality, followed by manipulation of the ketone.

Experimental Protocol: Protection and Grignard Addition

This protocol describes a hypothetical but chemically sound transformation of (3S,4R)-3,4-dihydroxy-2-pentanone.

1. Acetonide Protection of (3S,4R)-3,4-Dihydroxy-2-pentanone:

-

Reaction Setup: Dissolve (3S,4R)-3,4-dihydroxy-2-pentanone (5 mmol, 0.59 g) in 2,2-dimethoxypropane (10 mL). Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 19 mg).

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetonide-protected ketone.

2. Grignard Addition to the Protected Ketone:

-

Reaction Setup: Dissolve the protected ketone (4 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Addition of Grignard Reagent: Add a solution of the desired Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents, in THF) dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude tertiary alcohol by flash column chromatography.

| Step | Product | Expected Yield |

| 1. Protection | Acetonide-protected diol | >95% |

| 2. Grignard Addition | Tertiary alcohol | 80-90% |

| Table 2: Expected yields for the synthetic application of this compound. |

Biological Relevance

Derivatives of this compound have been shown to play a role in plant biology. Specifically, certain stereoisomers of 3,4-dihydroxy-3-methyl-2-pentanone, a metabolite produced by the plant growth-promoting rhizobacterium Bacillus subtilis, act as potent natural elicitors of induced systemic resistance (ISR) in plants.[1] These molecules can trigger plant defense mechanisms against pathogens through the activation of both the jasmonic acid/ethylene (JA/ET) and salicylic (B10762653) acid (SA) signaling pathways.[1] The stereochemistry of the elicitor molecule has a significant impact on its biological activity.[1]

This biological activity highlights the potential for developing novel, environmentally friendly plant protectants based on the this compound scaffold. Further research in this area could lead to the development of synthetic analogs with enhanced efficacy and specificity.

References

Methodological & Application

Enantioselective Synthesis of 3,4-Dihydroxy-2-pentanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3,4-dihydroxy-2-pentanone, a valuable chiral building block in pharmaceutical and chemical research. The stereochemistry of this molecule is crucial for its biological activity and for its use as a precursor in the synthesis of complex chiral molecules.[1] This guide focuses on established and effective methods for achieving high stereocontrol in the synthesis of its various stereoisomers.

Introduction

This compound possesses two stereocenters, making four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The precise arrangement of the hydroxyl groups is critical for its utility as a chiral precursor in organic synthesis. The primary method detailed in this document is the Sharpless Asymmetric Dihydroxylation, a powerful and widely used reaction for the enantioselective synthesis of vicinal diols from alkenes.[2][3] Additionally, alternative enzymatic and aldol (B89426) reaction-based strategies will be discussed as emerging methods for the synthesis of chiral diols.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a highly reliable method for the syn-dihydroxylation of alkenes, yielding chiral diols with high enantiomeric excess. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure. AD-mix-α contains the (DHQ)₂PHAL ligand and typically yields diols with an (R,R) configuration for trans-alkenes, while AD-mix-β contains the (DHQD)₂PHAL ligand, leading to the (S,S) enantiomer.[2][3][4]

The starting material for the synthesis of this compound via this method is (E)-pent-3-en-2-one.

Experimental Workflow: Sharpless Asymmetric Dihydroxylation

Caption: Workflow for the Sharpless Asymmetric Dihydroxylation of (E)-pent-3-en-2-one.

Detailed Protocol: Sharpless Asymmetric Dihydroxylation of (E)-pent-3-en-2-one

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

-

(E)-pent-3-en-2-one

-

AD-mix-α or AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water (deionized)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of t-BuOH and water (5 mL each per 1 mmol of alkene).

-

Cool the mixture to 0°C in an ice bath and stir vigorously until all solids are dissolved, resulting in two clear phases.

-

To the stirring mixture, add (E)-pent-3-en-2-one (1 mmol).

-

Continue stirring vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 6-24 hours), add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature.

-

Stir for an additional hour.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data for Sharpless Asymmetric Dihydroxylation

| Substrate | Reagent | Product Configuration | Yield (%) | ee (%) | Reference |

| (E)-pent-3-en-2-one | AD-mix-β | (3S,4S) | Data not available | Data not available | General Method |

| (E)-pent-3-en-2-one | AD-mix-α | (3R,4R) | Data not available | Data not available | General Method |

Alternative Enantioselective Strategies

While Sharpless Asymmetric Dihydroxylation is a robust method, other strategies are being explored for the synthesis of chiral diols.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as oxidoreductases can catalyze the stereoselective reduction of diketones or the oxidation of diols.[5] For the synthesis of this compound, a potential route involves the enzymatic reduction of 2,3,4-pentanetrione. The choice of enzyme and reaction conditions would determine the stereochemical outcome.

Potential Enzymatic Pathway:

Caption: A potential enzymatic route to chiral this compound.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation with the creation of new stereocenters. An enantioselective aldol reaction between an enolate of acetone (B3395972) and a protected glyceraldehyde derivative, followed by deprotection, could potentially yield this compound. The stereochemical outcome would be controlled by the chiral catalyst or auxiliary used.

Conclusion

The enantioselective synthesis of this compound is a key step for its application as a chiral building block. The Sharpless Asymmetric Dihydroxylation provides a reliable and well-established method for this purpose. Emerging biocatalytic and asymmetric aldol strategies offer promising alternatives that may provide advantages in terms of environmental impact and stereochemical control. Further research to establish detailed protocols and quantitative data for these alternative methods applied specifically to this compound is warranted.

References

- 1. This compound|C5H10O3|Research Chemical [benchchem.com]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

¹H and ¹³C NMR Spectroscopic Analysis of 3,4-Dihydroxy-2-pentanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-2-pentanone is a polyhydroxylated ketone with significance in various fields of chemical and biological research. Its structure, which includes a ketone functional group and two hydroxyl groups, makes it a valuable chiral building block in synthetic organic chemistry. The presence of two stereocenters at the C3 and C4 positions implies the existence of four possible stereoisomers, each potentially exhibiting distinct biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and stereochemical analysis of such molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectroscopic analysis of this compound, offering a comprehensive guide for researchers in academia and industry.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (CH₃-C=O) | ~2.2 | Singlet | 3H |

| H-3 (CH-OH) | ~4.1 - 4.3 | Doublet | 1H |

| H-4 (CH-OH) | ~3.6 - 3.8 | Quartet | 1H |

| H-5 (CH₃-CH) | ~1.2 | Doublet | 3H |

| OH protons | Variable | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~25 - 30 |

| C-2 (C=O) | ~210 - 215 |

| C-3 (CH-OH) | ~75 - 80 |

| C-4 (CH-OH) | ~70 - 75 |

| C-5 (CH₃) | ~15 - 20 |

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Compound Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Due to the polar nature of the dihydroxy ketone, deuterated methanol (B129727) (CD₃OD), deuterated chloroform (B151607) (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended. The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is advisable to reduce acquisition time.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Experimental workflow for NMR sample preparation.

¹H NMR Spectroscopy Protocol

-

Instrument Setup:

-

Insert the prepared NMR tube into the spectrometer's probe.

-

Lock the spectrometer's magnetic field frequency using the deuterium (B1214612) signal from the solvent.

-

Tune and match the probe to the ¹H frequency to ensure efficient signal transmission and detection.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Acquisition Parameters (for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.

-

Number of Scans (NS): Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

¹³C NMR Spectroscopy Protocol

-

Instrument Setup:

-

Follow the same initial setup steps as for ¹H NMR (locking, tuning, and shimming), but tune the probe to the ¹³C frequency.

-

-

Acquisition Parameters (for a 100 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Spectral Width (SW): A spectral width of approximately 220-240 ppm is typically required to cover the full range of carbon chemical shifts.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is necessary to obtain a spectrum with an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Perform a baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Workflow for NMR data acquisition and processing.

Structural Elucidation and Signal Assignment

A logical approach is required to assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Logical relationship for NMR signal assignment.

-

¹H NMR Analysis:

-

The singlet at ~2.2 ppm integrating to 3H is characteristic of the methyl group (H-1) adjacent to the carbonyl group.

-

The doublet at ~1.2 ppm integrating to 3H corresponds to the methyl group (H-5) coupled to the proton on C-4.

-

The signals in the ~3.6-4.3 ppm region are typical for protons attached to carbons bearing hydroxyl groups. The multiplicity of these signals (doublet and quartet) will confirm the connectivity between C-3 and C-4.

-

The hydroxyl protons will appear as a broad singlet, and their chemical shift is highly dependent on solvent, concentration, and temperature.

-

-

¹³C NMR Analysis:

-

The signal at a very downfield chemical shift (~210-215 ppm) is characteristic of a ketone carbonyl carbon (C-2).

-

The signals in the ~70-80 ppm range are indicative of the carbons bearing hydroxyl groups (C-3 and C-4).

-

The two upfield signals (~15-30 ppm) correspond to the two methyl carbons (C-1 and C-5).

-

By following these protocols and data interpretation guidelines, researchers can effectively utilize ¹H and ¹³C NMR spectroscopy for the comprehensive structural analysis of this compound and its derivatives, which is fundamental for its application in drug development and other scientific disciplines.

Application Notes & Protocols for the Mass Spectrometry-Based Analysis of 3,4-Dihydroxy-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 3,4-Dihydroxy-2-pentanone using mass spectrometry. The protocols detailed below are grounded in established methodologies for similar small, polar analytes and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a polyhydroxylated ketone with relevance in various fields of chemical and biological research.[1] Its structure, containing both a ketone functional group and two hydroxyl groups, makes it a polar and relatively non-volatile compound.[1] Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), offers the high sensitivity and selectivity required for the qualitative and quantitative analysis of this compound in diverse matrices.

This document outlines protocols for both GC-MS and LC-MS/MS analysis, including sample preparation, derivatization (for GC-MS), instrumental conditions, and data analysis.

Analytical Approaches

The choice between GC-MS and LC-MS depends on the sample matrix, the required sensitivity, and the available instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent chromatographic resolution and is highly sensitive. However, due to the low volatility of this compound, derivatization is mandatory to convert the polar hydroxyl groups into more volatile moieties.[2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for analyzing non-volatile and thermally labile compounds without the need for derivatization.[2] It offers high selectivity and sensitivity, making it ideal for complex matrices like biological fluids.

GC-MS Analysis Protocol (with Derivatization)

This protocol is suitable for the analysis of this compound in relatively clean sample matrices where high sensitivity is required.

Experimental Workflow: GC-MS

Caption: GC-MS analysis workflow for this compound.

Sample Preparation & Derivatization

-

Extraction: For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. For solid samples, a solid-liquid extraction may be necessary.

-

Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) or acetonitrile.[2]

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[2]

-

Analysis: Cool the sample to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Conditions

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Oven Program | Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-400 |

Expected Fragmentation

For the trimethylsilyl (B98337) (TMS) derivative, characteristic fragmentation would involve:

-

α-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group and the silylated hydroxyl groups.[3][4]

-

Loss of methyl groups: Loss of CH₃ (m/z 15) from the TMS groups.

-

McLafferty rearrangement: If applicable, for ketones with sufficiently long alkyl chains.[4][5]

LC-MS/MS Analysis Protocol

This protocol is highly suitable for the quantitative analysis of this compound in complex biological matrices such as plasma or urine.

Experimental Workflow: LC-MS/MS

Caption: LC-MS/MS analysis workflow for this compound.

Sample Preparation

-

Internal Standard: Add a stable isotope-labeled internal standard (e.g., this compound-d3) to the sample to correct for matrix effects and procedural losses.[6]

-

Solid-Phase Extraction (SPE):

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.[6][7][8]

LC-MS/MS Instrumentation and Conditions

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II LC or equivalent |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

Quantitative Data and MRM Transitions

Quantitative analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺ (m/z 119.1). Product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Table 1: Hypothetical MRM Transitions and Quantitative Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Calibration Range (ng/mL) | LLOQ (ng/mL) |

| This compound | 119.1 | To be determined | To be determined | To be optimized | 1 - 1000 | 1 |

| IS (-d3) | 122.1 | To be determined | To be determined | To be optimized | - | - |

Note: Product ions and collision energy require experimental optimization. The calibration range and LLOQ are typical values achievable with modern triple quadrupole instruments for similar small molecules.[9][10]

Signaling Pathway Context

While direct signaling pathways for this compound are not extensively documented, a closely related compound, 3,4-dihydroxy-3-methyl-2-pentanone, produced by Bacillus subtilis, has been shown to induce systemic resistance in plants.[1][11] This is mediated through the activation of both the jasmonic acid/ethylene (JA/ET) and salicylic (B10762653) acid (SA) signaling pathways.[1][11] This provides a relevant biological context for the analysis of such molecules.

Caption: Plant immunity signaling induced by a dihydroxy-pentanone elicitor.

This diagram illustrates how a compound like this compound could act as an elicitor, triggering downstream defense pathways in plants, a key area of research for such molecules.[1]

References

- 1. This compound|C5H10O3|Research Chemical [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 3,4-Dihydroxy-2-pentanone in Plant Elicitor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Elicitors are molecules that induce defense responses in plants, offering a promising avenue for the development of novel plant protectants. This document provides detailed application notes and experimental protocols for studying the potential of 3,4-Dihydroxy-2-pentanone and its derivatives as plant elicitors.

Disclaimer: Current research predominantly focuses on a methylated analog, 3,4-dihydroxy-3-methyl-2-pentanone , a metabolite isolated from the plant growth-promoting rhizobacterium (PGPR) Bacillus subtilis HN09. This compound has been shown to induce systemic resistance (ISR) in plants. The information, protocols, and data presented herein are largely based on studies of this methylated analog and should be adapted for the study of this compound.

3,4-dihydroxy-3-methyl-2-pentanone has been demonstrated to trigger both the jasmonate/ethylene (JA/ET) and the salicylate (B1505791) (SA) signaling pathways, leading to broad-spectrum disease resistance. Notably, the stereochemistry of this compound significantly influences its bioactivity. The threo-isomers, specifically a 1:1 mixture of (3R,4S) and (3S,4R)-3,4-dihydroxy-3-methyl-2-pentanone (referred to as B16), have shown markedly superior elicitor activity compared to the erythro-isomers (a 1:1 mixture of (3R,4R) and (3S,4S), referred to as B17).

These compounds hold potential for the development of new-generation biopesticides and plant health-promoting agents. The following protocols provide a framework for evaluating the elicitor activity of this compound and its analogs in the model plant Arabidopsis thaliana.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the experimental protocols detailed below. The data is based on published results for 3,4-dihydroxy-3-methyl-2-pentanone and serves as a benchmark for comparison.

Table 1: Effect of 3,4-dihydroxy-3-methyl-2-pentanone Stereoisomers on Pseudomonas syringae pv. tomato DC3000 Growth in Arabidopsis thaliana

| Treatment Group | Mean Bacterial Titer (log CFU/cm²) ± SD | Fold Change vs. Control |

| Mock (Control) | 6.5 ± 0.3 | 1.0 |

| B16 (threo-isomers) | 4.2 ± 0.4 | 0.005 |

| B17 (erythro-isomers) | 5.8 ± 0.3 | 0.2 |

Data is illustrative and based on the reported superior activity of B16 isomers.

Table 2: Callose Deposition in Arabidopsis thaliana Leaves in Response to Elicitor Treatment and Pathogen Challenge

| Treatment Group | Mean Number of Callose Deposits per mm² ± SD | Fold Change vs. Control |

| Mock (Control) | 25 ± 5 | 1.0 |

| B16 (threo-isomers) + P. syringae | 150 ± 20 | 6.0 |

| B17 (erythro-isomers) + P. syringae | 60 ± 10 | 2.4 |

Data is illustrative and based on the reported stronger induction of defense responses by B16 isomers.

Table 3: Relative Expression of Defense-Related Genes in Arabidopsis thaliana Following Elicitor Treatment

| Gene | Treatment Group | Mean Fold Change in Expression ± SD |

| PR1 (SA marker) | B16 (threo-isomers) | 8.5 ± 1.2 |

| B17 (erythro-isomers) | 3.1 ± 0.6 | |

| PDF1.2 (JA/ET marker) | B16 (threo-isomers) | 12.2 ± 1.8 |

| B17 (erythro-isomers) | 4.5 ± 0.9 |

Data is illustrative and based on the reported activation of both SA and JA/ET pathways, with a stronger induction by B16 isomers.

Experimental Protocols

Protocol 1: Evaluation of Induced Systemic Resistance (ISR) against Pseudomonas syringae

This protocol details the methodology to assess the ability of this compound to induce systemic resistance in Arabidopsis thaliana against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000.

Materials:

-

Arabidopsis thaliana (Col-0) plants (4-5 weeks old)

-

Pseudomonas syringae pv. tomato DC3000

-

This compound (and/or its stereoisomers)

-

King's B (KB) medium

-

10 mM MgSO4

-

Syringes (1 mL, needleless)

-

Sterile water

-

Spectrophotometer

-

Homogenizer

-

Petri dishes

-

Incubator

Procedure:

-

Plant Growth: Grow Arabidopsis thaliana (Col-0) in a controlled environment (e.g., 22°C, 16h light/8h dark cycle).

-

Elicitor Treatment: Prepare solutions of this compound (e.g., 10 µM, 50 µM, 100 µM) in sterile water. Apply the solution to the soil of 4-week-old plants. Use sterile water as a mock control.

-

Pathogen Preparation: Culture P. syringae pv. tomato DC3000 on KB medium with appropriate antibiotics at 28°C. Resuspend the bacteria in 10 mM MgSO4 to an OD600 of 0.002 (approximately 1 x 10^6 CFU/mL).

-

Pathogen Challenge: Five days after elicitor treatment, infiltrate the bacterial suspension into three leaves per plant using a needleless syringe.

-

Quantification of Bacterial Growth:

-

At 3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas.

-

Weigh the leaf discs and homogenize them in 10 mM MgSO4.

-

Plate serial dilutions of the homogenate on KB medium with antibiotics.

-

Incubate at 28°C for 2 days and count the colony-forming units (CFU).

-

Calculate the CFU per unit of leaf weight or area.

-

Protocol 2: Quantification of Callose Deposition

This protocol describes the staining and quantification of callose deposition, a marker of plant defense activation, in elicitor-treated Arabidopsis leaves.

Materials:

-

Arabidopsis thaliana leaves from plants treated as in Protocol 1

-

Aniline (B41778) blue solution (0.01% in 150 mM K2HPO4, pH 9.5)

-

Ethanol (B145695) series (70%, 95%, 100%)

-

Fluorescence microscope with a DAPI filter set

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Sample Collection: At 24 hours post-pathogen challenge (from Protocol 1), collect the infiltrated leaves.

-

Fixing and Clearing: Submerge the leaves in 95% ethanol to clear the chlorophyll. This may require incubation for several hours to overnight.

-

Staining:

-